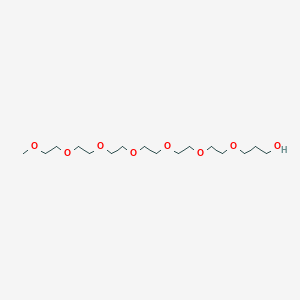

M-peg7-(ch2)3-alcohol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of M-peg7-(ch2)3-alcohol typically involves the reaction of methoxy polyethylene glycol with a suitable alkylating agent to introduce the (ch2)3-alcohol moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, followed by the addition of the alkylating agent.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

M-peg7-(ch2)3-alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions

Major Products Formed

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Drug Delivery Systems

- M-PEG7-(CH2)3-alcohol improves the solubility and stability of poorly soluble drugs. It is particularly useful in formulating drug carriers that enhance the pharmacokinetic profiles of therapeutic agents.

- Case Study : Research has shown that PEGylated drugs exhibit prolonged circulation times and reduced immunogenicity, improving their therapeutic efficacy and safety profiles.

-

Bioconjugation

- This compound serves as a linker molecule in bioconjugation processes, facilitating the attachment of drugs or proteins to biomolecules.

- Case Study : A study demonstrated that this compound effectively linked therapeutic agents to antibodies, enhancing targeted delivery and reducing off-target effects.

-

Surface Modification

- This compound can modify surfaces to enhance biocompatibility and reactivity, making it useful for developing biosensors and diagnostic devices.

- Case Study : Research indicated that surfaces coated with this compound exhibited improved cell adhesion and reduced protein adsorption, which is critical for biomedical applications.

-

Diagnostics and Imaging

- The compound plays a role in developing imaging agents and diagnostic probes due to its hydrophilic properties.

- Case Study : In a study involving imaging techniques, this compound was used to improve the solubility of imaging agents, resulting in enhanced signal clarity.

Mecanismo De Acción

The mechanism of action of M-peg7-(ch2)3-alcohol involves its ability to increase solubility and stability of compounds in aqueous media. The PEG spacer forms hydrogen bonds with water molecules, enhancing the solubility of the compound. The hydroxyl group allows for further derivatization, enabling the compound to interact with various molecular targets and pathways .

Comparación Con Compuestos Similares

Similar Compounds

M-peg6-(ch2)3-alcohol: Similar structure but with one less ethylene glycol unit.

M-peg8-(ch2)3-alcohol: Similar structure but with one more ethylene glycol unit.

M-peg7-(ch2)2-alcohol: Similar structure but with one less methylene group in the alkyl chain.

Uniqueness

M-peg7-(ch2)3-alcohol is unique due to its specific PEG spacer length and the presence of a hydroxyl group, which provides a balance between solubility and reactivity. This makes it particularly useful in applications requiring high solubility and the ability to undergo further chemical modifications .

Actividad Biológica

M-PEG7-(CH2)3-alcohol, a polyethylene glycol (PEG) derivative with a hydroxyl functional group, has garnered attention in various fields, particularly in drug delivery and biomedical applications. This article delves into its biological activity, mechanisms of action, and potential applications supported by diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a linear PEG chain with seven ethylene glycol units and a propanol moiety. Its structure contributes to its solubility and biocompatibility, making it suitable for pharmaceutical applications.

The biological activity of this compound primarily revolves around its role as a drug delivery vehicle. The PEG moiety enhances the solubility and stability of therapeutic agents, while the alcohol group can facilitate interactions with biological membranes.

Key Mechanisms:

- Enhanced Permeability: The small molecular size of this compound allows for better penetration through biological barriers, improving the bioavailability of conjugated drugs .

- Reduced Immunogenicity: By coating drugs with PEG, this compound minimizes immune system recognition, thereby prolonging circulation time in the bloodstream .

- Controlled Release: The compound can be modified to achieve controlled release profiles, allowing for sustained therapeutic effects over time .

In Vitro Studies

In vitro experiments have demonstrated that this compound enhances cellular uptake of various therapeutic agents. For instance:

- Cellular Uptake: Studies indicate that PEGylated compounds exhibit significantly higher uptake in cancer cell lines compared to their non-PEGylated counterparts. This is attributed to improved solubility and reduced aggregation in biological fluids .

- Cytotoxicity Assessments: this compound has been tested with chemotherapeutic agents, showing increased efficacy against tumor cells while reducing toxicity to normal cells .

In Vivo Studies

In vivo research has further elucidated the compound's potential:

- Animal Models: Administration of this compound conjugates in animal models revealed enhanced therapeutic outcomes in cancer treatment, attributed to improved drug distribution and reduced side effects .

- Pharmacokinetics: Studies have shown that PEGylation alters the pharmacokinetic profile of drugs, leading to prolonged half-life and enhanced efficacy in therapeutic applications .

Case Studies

- Cancer Therapy:

- Gene Delivery:

Comparative Analysis

| Property | This compound | Non-PEGylated Compound |

|---|---|---|

| Solubility | High | Low |

| Cellular Uptake | Enhanced | Limited |

| Circulation Half-life | Prolonged | Short |

| Cytotoxicity | Reduced | Higher |

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSMEWXPHXNVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.